

Spectroscopic Analysis of 4-Methylbenzenesulfonate: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylbenzenesulfonate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-methylbenzenesulfonate** and its common forms, including p-toluenesulfonic acid, sodium **4-methylbenzenesulfonate**, and methyl **4-methylbenzenesulfonate**. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a clear, structured format to aid in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for p-toluenesulfonic acid, sodium **4-methylbenzenesulfonate**, and methyl **4-methylbenzenesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
p-Toluenesulfonic acid	DMSO-d6	7.51	d, J = 7.9 Hz	2H	H-2, H-6 (aromatic)
		7.14	d, J = 7.8 Hz		H-3, H-5 (aromatic)
		2.27	s		-CH ₃
Sodium 4-methylbenzenesulfonate	D ₂ O	7.65	d	2H	H-2, H-6 (aromatic)
		7.35	d		H-3, H-5 (aromatic)
		2.35	s		-CH ₃
Methyl 4-methylbenzenesulfonate	CDCl ₃	7.78	d, J = 8.3 Hz	2H	H-2, H-6 (aromatic)
		7.35	d, J = 8.1 Hz		H-3, H-5 (aromatic)
		3.89	s		-OCH ₃
		2.44	s		Ar-CH ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
p-Toluenesulfonic acid	DMSO-d6	144.68	C-4 (aromatic)
139.04	C-1 (aromatic)		
128.83	C-3, C-5 (aromatic)		
125.95	C-2, C-6 (aromatic)		
21.25	-CH ₃		
Methyl 4-methylbenzenesulfonate	CDCl ₃	144.8	C-4 (aromatic)
134.4	C-1 (aromatic)		
129.8	C-3, C-5 (aromatic)		
127.8	C-2, C-6 (aromatic)		
55.7	-OCH ₃		
21.6	Ar-CH ₃		

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Compound	Sample Prep.	Wavenumber (cm ⁻¹)	Intensity	Assignment
p-Toluenesulfonic acid	KBr Pellet	3440-2400	Broad, Strong	O-H stretch (sulfonic acid)
		1220-1120		S=O stretch (asymmetric)
		1030-1010		S=O stretch (symmetric)
		815		C-H out-of-plane bend (p-disubstituted)
Sodium 4-methylbenzenesulfonate	KBr Pellet	1209	Strong	S=O stretch (asymmetric)
		1124		S=O stretch (symmetric)
		1032		S-O stretch
		816		C-H out-of-plane bend (p-disubstituted)
Methyl 4-methylbenzenesulfonate	Liquid Film	1358	Strong	S=O stretch (asymmetric)
		1175		S=O stretch (symmetric)
		960		S-O-C stretch
		815		C-H out-of-plane bend (p-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	m/z	Relative Intensity (%)	Assignment
p-Toluenesulfonic acid	172	40	[M] ⁺
155	5	[M - OH] ⁺	
91	100	[C ₇ H ₇] ⁺ (tropylium ion)	
65	30	[C ₅ H ₅] ⁺	
Methyl 4-methylbenzenesulfonate	186	35	[M] ⁺
155	10	[M - OCH ₃] ⁺	
91	100	[C ₇ H ₇] ⁺ (tropylium ion)	
65	25	[C ₅ H ₅] ⁺	

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[\[1\]](#) For quantitative measurements, an internal standard may be added.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm. Ensure no solid particles are transferred.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve optimal homogeneity.

- Acquisition Parameters (^1H NMR):
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a 30° pulse angle.
 - Set the relaxation delay (d1) to at least 1-2 seconds (or 5 times the longest T1 for quantitative analysis).
 - Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Acquisition Parameters (^{13}C NMR):
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a $30\text{-}45^\circ$ pulse angle.
 - Employ proton decoupling to simplify the spectrum and enhance the signal (e.g., broadband decoupling).
 - Set a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

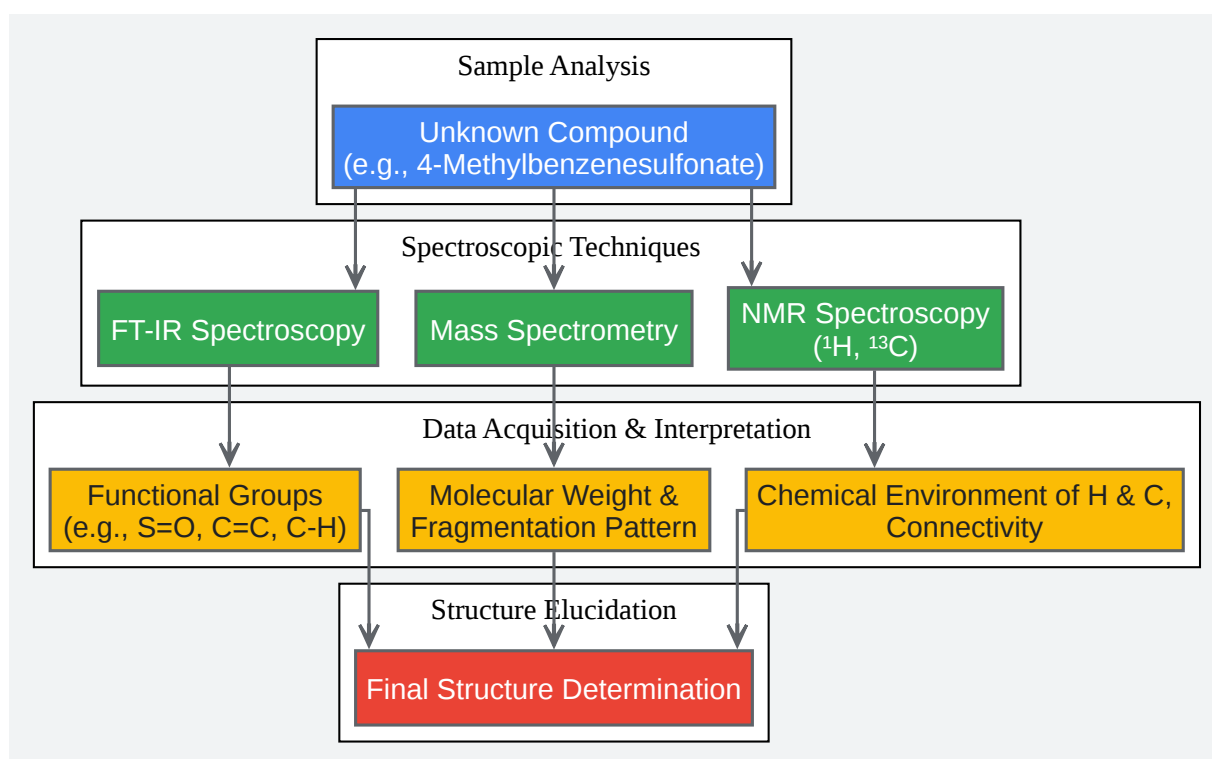
- Place a small amount of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Background Spectrum: Place the empty KBr pellet holder in the sample compartment of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum.
- Data Acquisition: Set the spectral range (e.g., 4000-400 cm⁻¹). Select an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 16-32) to obtain a good quality spectrum.
- Data Processing: The software will automatically perform a Fourier transform of the interferogram to produce the IR spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile solids, a direct insertion probe (DIP) is commonly used. The sample is heated to produce gaseous molecules.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Representation: The resulting mass spectrum is a plot of the relative abundance of the ions versus their m/z ratio. The molecular ion peak ($[M]^+$) and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.

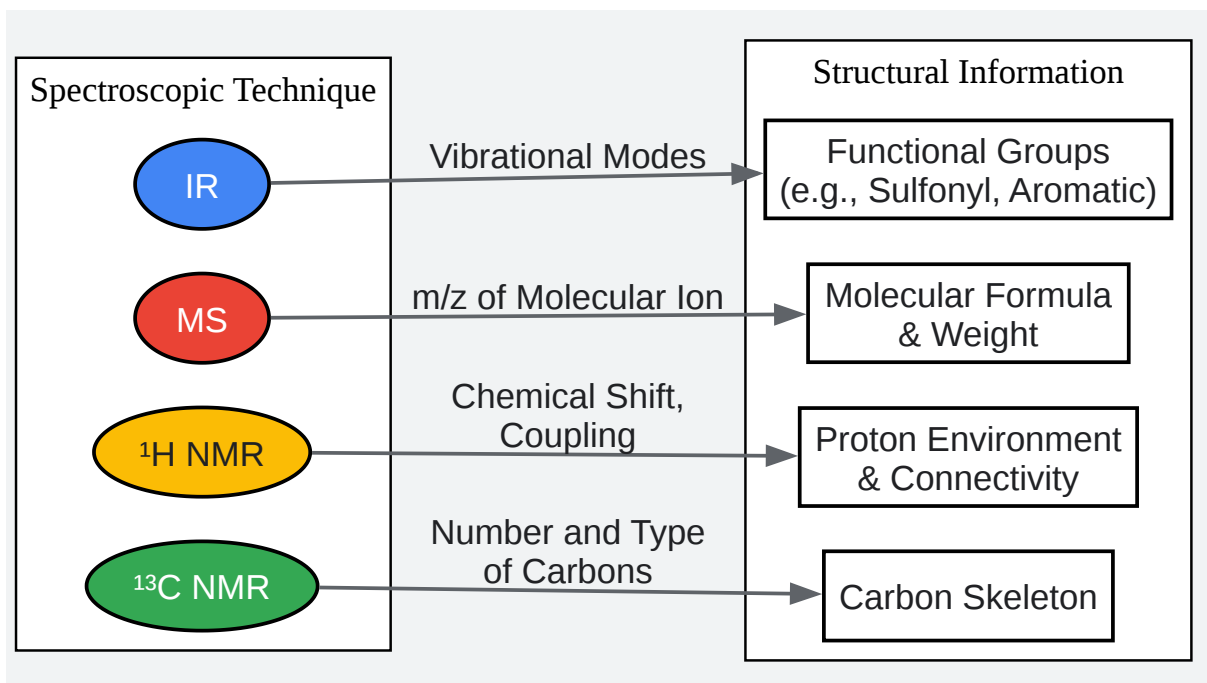
Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between different techniques in elucidating the structure of a molecule like **4-methylbenzenesulfonate**.



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Caption: Experimental workflow for spectroscopic analysis.



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References

- 1. chem.latech.edu [chem.latech.edu]
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